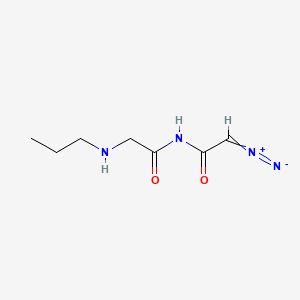![molecular formula C7H6N4O2 B14650463 Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)- CAS No. 50608-95-2](/img/structure/B14650463.png)
Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)- is a heterocyclic compound that features a fused pyridine and triazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with formic acid and formaldehyde, followed by cyclization to form the triazine ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The triazine ring can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while nucleophilic substitution can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)- involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition of kinase activity or modulation of signaling pathways related to cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidine
- Pyrido[4,3-d]pyrimidine
- Pyrido[3,4-d]pyrimidine
Uniqueness
Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)- is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
CAS No. |
50608-95-2 |
|---|---|
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
3-(hydroxymethyl)pyrido[3,2-d]triazin-4-one |
InChI |
InChI=1S/C7H6N4O2/c12-4-11-7(13)6-5(9-10-11)2-1-3-8-6/h1-3,12H,4H2 |
InChI Key |
JCIMQLDENVYFSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N(N=N2)CO)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Propene, 3-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14650394.png)
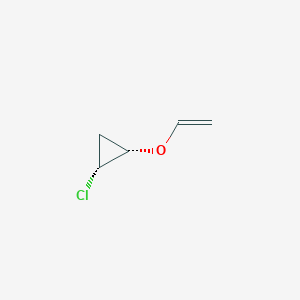

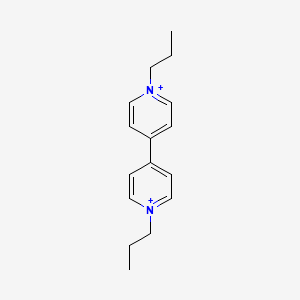
![4,4-Dimethyl-2-{[4-(2-methylpropyl)phenyl]methyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14650420.png)
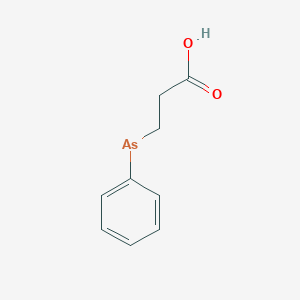

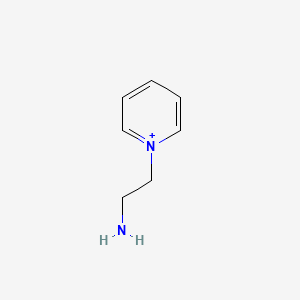
![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14650436.png)


